molecular formula C17H9F3N4O3 B2814366 5-Oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid CAS No. 1031956-64-5

5-Oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid

Cat. No.: B2814366
CAS No.: 1031956-64-5
M. Wt: 374.279
InChI Key:
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Description

5-Oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid is a complex organic compound featuring a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the reaction of 2-aminobenzonitrile with hydrazine derivatives to form the triazoloquinazoline scaffold.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, often using carbon dioxide under high pressure or via the hydrolysis of ester intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the triazoloquinazoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.

    Reduction: Formation of alcohol derivatives from the reduction of the carbonyl group.

    Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 5-Oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential as an anti-cancer agent, due to its ability to inhibit specific enzymes involved in cancer cell proliferation. It may also have applications in the treatment of other diseases, such as inflammatory disorders and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the triazoloquinazoline core provides a rigid scaffold that can interact with multiple binding sites. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid: Lacks the trifluoromethyl group, which may result in different biological activities and binding affinities.

    3-[3-(Trifluoromethyl)phenyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid: Similar structure but without the oxo group, potentially affecting its reactivity and stability.

Uniqueness

The presence of both the trifluoromethyl group and the oxo group in 5-Oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid makes it unique among similar compounds. These functional groups enhance its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

5-oxo-3-[3-(trifluoromethyl)phenyl]-1H-triazolo[1,5-a]quinazoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F3N4O3/c18-17(19,20)10-3-1-2-8(6-10)13-14-21-15(25)11-5-4-9(16(26)27)7-12(11)24(14)23-22-13/h1-7,23H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWGMROJVFQLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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